Methyl 5-fluoro-2-(trifluoromethoxy)benzoate

Description

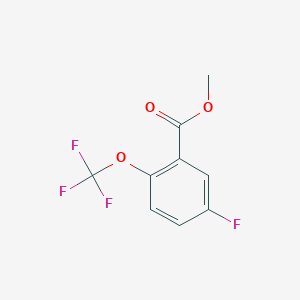

Methyl 5-fluoro-2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a fluorine atom at the 5th position and a trifluoromethoxy (OCF₃) group at the 2nd position of the benzoate ring. Its molecular formula is C₉H₆F₄O₂, with a molecular weight of 222.14 g/mol (CAS: 773873-90-8). The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

methyl 5-fluoro-2-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6F4O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 |

InChI Key |

CDBFAVNNEDSZGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(trifluoromethoxy)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethoxy)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Substituted benzoates.

Reduction: Methyl 5-fluoro-2-(trifluoromethoxy)benzyl alcohol.

Oxidation: 5-fluoro-2-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Therapeutics

Methyl 5-fluoro-2-(trifluoromethoxy)benzoate has shown potential as a building block in the synthesis of anticancer agents. Its fluorinated structure can enhance the pharmacological profile of compounds, making them more effective against cancer cells. The introduction of fluorine atoms often improves metabolic stability and bioavailability, which are critical for drug efficacy .

1.2 Drug Development

The compound has been utilized in the development of various drugs, particularly those targeting specific biological pathways. For instance, it serves as a precursor in the synthesis of trifluoromethyl-containing drugs, which have been associated with improved therapeutic indices due to their unique electronic properties .

Agricultural Applications

2.1 Pesticide Development

this compound is also relevant in the field of agrochemicals, particularly in the formulation of pesticides. Fluorinated compounds are known to exhibit enhanced insecticidal and fungicidal properties. The incorporation of trifluoromethoxy groups can improve the efficacy and selectivity of these agents against pests while minimizing environmental impact .

2.2 Insecticide Research

Recent studies have highlighted its role in developing new insecticides that target specific pests without affecting beneficial organisms. This selectivity is crucial for sustainable agricultural practices .

Chemical Synthesis Applications

3.1 Synthetic Intermediate

In organic synthesis, this compound acts as a versatile intermediate for creating complex molecules. Its unique structure allows chemists to perform various transformations, leading to the generation of new compounds with desirable properties.

3.2 Fluorination Reagents

The compound is used in fluorination reactions, which are essential for introducing fluorine into organic molecules. These reactions can lead to the formation of new materials with enhanced properties for both industrial and pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the trifluoromethoxy group can improve its metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzoate Core

The following table compares methyl 5-fluoro-2-(trifluoromethoxy)benzoate with key analogs, highlighting substituent differences and their implications:

Key Observations:

- Halogen Effects : Replacing fluorine with bromine (e.g., 5-Br analog) increases molecular weight and may reduce electrophilic reactivity due to bromine’s lower electronegativity.

- Trifluoromethoxy (OCF₃) vs.

- Amino vs. Ether Substituents: The methylamino group in methyl 5-fluoro-2-(methylamino)benzoate introduces basicity, altering solubility and interaction with biological targets.

Electrophilic Trifluoromethoxylation

The synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate (a structural analog) involves Togni reagent II and Cs₂CO₃ in chloroform, achieving 85% yield via OCF₃ migration. This method is applicable to This compound , though fluorine’s electron-withdrawing nature may require adjusted reaction conditions.

Halogenation Strategies

- Bromination : Methyl 5-bromo-2-(trifluoromethoxy)benzoate is synthesized via bromine substitution, a common route for agrochemical precursors (e.g., triflusulfuron methyl ester).

- Chlorination : Multi-halogenated analogs (e.g., methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate) are synthesized for enhanced pesticidal activity.

Biological Activity

Methyl 5-fluoro-2-(trifluoromethoxy)benzoate is an organic compound notable for its unique molecular structure, which consists of a methyl ester functional group, a fluorine atom, and a trifluoromethoxy substituent attached to a benzoate ring. The molecular formula is with a molecular weight of approximately 238.14 g/mol. The presence of multiple fluorine atoms significantly enhances its lipophilicity and metabolic stability, making it a promising candidate in medicinal chemistry and material science .

Structural Influence on Biological Activity

The biological activity of this compound is largely influenced by its structural features. The fluorine atoms increase the compound's binding affinity to various biological targets, including enzymes and receptors. This enhanced binding can lead to improved efficacy in therapeutic applications .

Key Structural Features:

- Fluorine Substituents: Enhance interaction strength due to increased electronegativity.

- Trifluoromethoxy Group: Contributes to metabolic stability and may influence pharmacokinetics .

Research indicates that the compound interacts with several biological molecules, potentially modulating their activity. The trifluoromethoxy group may enhance the compound's ability to penetrate biological membranes, thereby increasing bioavailability .

Potential Mechanisms Include:

- Modulation of enzyme activity.

- Interaction with receptor sites leading to altered signaling pathways.

1. Interaction Studies

Studies have shown that this compound exhibits significant interactions with various enzymes and receptors. For instance, it has been observed to inhibit certain oncogenic kinases, which are critical in cancer progression .

2. Cytotoxicity Assays

In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:

- MCF7 (Breast Cancer): IC50 values indicate significant growth inhibition.

- HL60 (Leukemia): Shows promising anti-leukemic activity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 5.11 | Cytotoxic |

| HL60 | 5.27 | Cytotoxic |

| MV4-11 | 11.87 | Cytotoxic |

The compound's efficacy against these cell lines suggests its potential as an anticancer agent .

Pharmacological Applications

This compound has potential applications in drug development due to its favorable pharmacological profile:

- Anticancer Therapeutics: Its ability to inhibit key enzymes involved in cancer cell proliferation positions it as a candidate for further development in oncology.

- Inflammation Modulation: Preliminary studies suggest anti-inflammatory properties that warrant further investigation .

Q & A

Basic: What synthetic routes are commonly employed for Methyl 5-fluoro-2-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification of 5-fluoro-2-(trifluoromethoxy)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key steps include:

- Substrate Preparation : Ensure the benzoic acid derivative is anhydrous to avoid side reactions.

- Catalyst Selection : Use sulfuric acid (1–5 mol%) for efficient esterification.

- Temperature Control : Reflux at 60–80°C for 6–12 hours, monitoring via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.

For optimization, consider microwave-assisted synthesis to reduce reaction time or alternative catalysts like DMAP (4-dimethylaminopyridine) for milder conditions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Trifluoromethoxy (OCF₃) splits signals due to coupling with fluorine .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass (calculated: ~252.03 g/mol) verifies molecular formula. Use ESI(+) or EI modes for fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure if single crystals are obtained via slow evaporation from DCM/hexane.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. Focus on the electrophilic aromatic ring and ester group.

- Fukui Indices : Identify reactive sites (e.g., para to fluorine or trifluoromethoxy groups) for nucleophilic attack .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of transition states.

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., hydrolysis rates under basic conditions).

Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Repeat synthesis with rigorous purification (e.g., repeated recrystallization) and analyze via DSC (Differential Scanning Calorimetry) for accurate melting points .

- Cross-Validation : Compare NMR data with analogs (e.g., Methyl 3-(trifluoromethoxy)benzoate, CAS 148438-00-0) to identify shifts caused by substituent positioning .

- Literature Review : Prioritize peer-reviewed journals over vendor catalogs, as discrepancies often arise from unoptimized synthetic protocols .

Basic: What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis.

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous workups unless necessary.

- Light Sensitivity : Protect from UV exposure using amber glassware, as fluorinated aromatics may degrade under prolonged light .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the ester group with tert-butyl or benzyl groups during halogenation or amidation .

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to direct substituents to specific positions, leveraging fluorine’s electron-withdrawing effects .

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation without disturbing the trifluoromethoxy group .

Advanced: How does the trifluoromethoxy group influence the compound’s electronic properties compared to methoxy analogs?

Methodological Answer:

- Electron-Withdrawing Effect : Trifluoromethoxy (OCF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring. Compare via Hammett σ constants (σ_meta for OCF₃ ≈ 0.52 vs. OCH₃ ≈ 0.12).

- Spectroscopic Impact : Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts in NMR .

- Reactivity : OCF₃ decreases susceptibility to electrophilic substitution but enhances stability toward oxidation .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities. Monitor at 254 nm and confirm via mass fragmentation .

- GC-FID : Detect volatile byproducts (e.g., residual methanol or trifluoromethoxy precursors).

- Elemental Analysis : Verify C/H/F ratios to confirm stoichiometry and detect halogenated contaminants .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

- Prodrug Design : The ester group can be hydrolyzed in vivo to release active carboxylic acids (e.g., in kinase inhibitors) .

- Fluorine Effects : Enhances metabolic stability and bioavailability. Compare pharmacokinetics of fluorinated vs. non-fluorinated analogs .

- Case Study : Used in synthesizing dibenzoxepin derivatives for cerebral hypoxia treatments via Suzuki coupling .

Advanced: How to design experiments probing the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.